Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes†

Dalton Transactions Pub Date: 2007-06-28 DOI: 10.1039/B702418E

Abstract

Thermally induced carbonyl substitutions on [M(CO)5X] (M = Mn, X = Cl, Br; M = Re, X = Br) or room temperature displacement of acetonitrile from [Mo(η3-methallyl)Cl(CO)2(NCMe)2] produce stable crystalline complexes containing pyridine-2-carboxaldehyde (pyca) as chelate κ2(N,O) ligands (1a–d). These react with ethylglycine to afford iminopyridine complexes 2a–d containing an amino ester pendant arm in high-yield. Treatment with silver salts produce halide abstraction affording neutral complexes 3a–d containing coordinated perchlorate or triflate which can be replaced by triphenyl phosphine to give cationic complexes 4a–d. As confirmed by spectroscopy and X-ray crystallography the pyca ligand remains bonded as chelate κ2(N,O) throughout these processes.

Graphical abstract: Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes
Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes†
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